molecular formula C14H12O3 B2523328 Methyl 2-(3-hydroxyphenyl)benzoate CAS No. 1251836-88-0

Methyl 2-(3-hydroxyphenyl)benzoate

Cat. No.: B2523328
CAS No.: 1251836-88-0
M. Wt: 228.247
InChI Key: ZRAIWPOTPHTNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-hydroxyphenyl)benzoate is an organic compound with the molecular formula C14H12O3 It is a derivative of benzoic acid and contains a methyl ester group and a hydroxyphenyl group

Mechanism of Action

Target of Action

It’s known that phenolic compounds, which this molecule is a part of, have a wide range of targets due to their antioxidant, anti-inflammatory, and antimicrobial properties .

Mode of Action

Phenolic compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . They can also act as antioxidants, neutralizing harmful free radicals, or as enzyme inhibitors, disrupting the function of specific enzymes .

Biochemical Pathways

Phenolic compounds like Methyl 2-(3-hydroxyphenyl)benzoate are synthesized in plants through the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide variety of secondary metabolites, including flavonoids, tannins, and lignans . The exact downstream effects of these pathways can vary greatly depending on the specific compound and its targets.

Pharmacokinetics

A study on a similar compound, methyl 3,4-dihydroxybenzoate, showed fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It was also found to permeate the blood-brain barrier and rapidly distribute to all organs . These properties may be similar for this compound, but further studies are needed to confirm this.

Result of Action

Phenolic compounds in general are known for their antioxidant, anti-inflammatory, and antimicrobial effects . They can neutralize harmful free radicals, reduce inflammation, and inhibit the growth of microbes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other compounds can influence its action, either through synergistic effects or by competing for the same targets

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-hydroxyphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(3-hydroxyphenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct methylation of 2-(3-hydroxyphenyl)benzoic acid using methyl iodide and a base such as potassium carbonate. This reaction is usually performed in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxyphenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloride, followed by reaction with nucleophiles.

Major Products Formed

    Oxidation: Formation of 2-(3-formylphenyl)benzoate or 2-(3-oxophenyl)benzoate.

    Reduction: Formation of 2-(3-hydroxyphenyl)benzyl alcohol.

    Substitution: Formation of 2-(3-chlorophenyl)benzoate or 2-(3-aminophenyl)benzoate.

Scientific Research Applications

Methyl 2-(3-hydroxyphenyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives with potential biological activity.

    Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial, anti-inflammatory, or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects. Derivatives of this compound may be studied for their efficacy in treating certain diseases or conditions.

    Industry: Utilized in the production of specialty chemicals and materials. It may be used as a precursor for the synthesis of polymers, dyes, or pharmaceuticals.

Comparison with Similar Compounds

Methyl 2-(3-hydroxyphenyl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-(3-hydroxyphenyl)benzoate: Similar structure but with the hydroxy group at a different position on the benzene ring. This positional isomer may exhibit different chemical and biological properties.

    Methyl 2-(4-hydroxyphenyl)benzoate: Another positional isomer with the hydroxy group in the para position relative to the ester group. This compound may have different reactivity and applications.

    Methyl 2-(3-methoxyphenyl)benzoate: Contains a methoxy group instead of a hydroxy group. The presence of the methoxy group can influence the compound’s reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can affect its chemical behavior and potential applications. The hydroxy group in the meta position relative to the ester group provides distinct reactivity compared to other isomers.

Properties

IUPAC Name

methyl 2-(3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)13-8-3-2-7-12(13)10-5-4-6-11(15)9-10/h2-9,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAIWPOTPHTNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.